A Technical Guide to the Pharmacological Potential of (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol
A Technical Guide to the Pharmacological Potential of (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide focuses on a specific, yet under-explored, derivative: (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol. While direct, extensive research on this particular molecule is nascent, its structural features—a substituted pyrazole core—suggest significant potential for pharmacological activity. This document synthesizes the vast knowledge surrounding pyrazole derivatives to build a predictive framework for the bioactivity of this compound. We will explore its likely pharmacological properties, propose mechanisms of action, and provide detailed experimental protocols for its investigation as a potential therapeutic agent, particularly in the realms of anti-inflammatory and anticancer research.
Introduction: The Prominence of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is found in a variety of clinically significant drugs, underscoring its importance in drug design and development[1][2][3]. The versatility of the pyrazole ring allows for extensive functionalization at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize its interaction with biological targets.
Well-known drugs containing the pyrazole core include:
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Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory agent[4].
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Rimonabant: A cannabinoid receptor antagonist developed for anti-obesity treatment[4].
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Antipyrine (Phenazone): An early synthetic drug used for its analgesic and antipyretic properties[1].
The compound of interest, (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol, incorporates several key features: a 1,3-disubstituted pyrazole ring, a fluorophenyl group (a common moiety in modern pharmaceuticals for enhancing binding affinity and metabolic stability), a tolyl group, and a hydroxymethyl group at the 4-position. This latter feature is particularly interesting as it provides a handle for further derivatization or may itself be crucial for target binding. A closely related compound, (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol, is noted as a key intermediate for developing novel anti-inflammatory and analgesic therapeutics, suggesting a strong rationale for investigating the title compound[5].
Chemical Properties and Synthesis
Compound Structure
The molecular structure of (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol is characterized by its substituted pyrazole core.
Caption: Molecular structure of the title compound.
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IUPAC Name: (1-(2-Fluorophenyl)-3-(p-tolyl)-1H-pyrazol-4-yl)methanol
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Molecular Formula: C₁₇H₁₅FN₂O[6]
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CAS Number: 618441-72-8[6]
Proposed Synthesis Pathway
The synthesis of 1,3,4-trisubstituted pyrazoles is well-documented in the literature. A common and effective method involves the Vilsmeier-Haack reaction[1][3]. This reaction can be used to formylate a precursor, which is then reduced to the final methanol derivative.
Caption: A plausible synthetic workflow for the title compound.
This synthetic route is versatile and allows for the introduction of various substituents on the phenyl rings, making it suitable for generating a library of analogs for structure-activity relationship (SAR) studies.
Predicted Pharmacological Properties and Bioactivity
Based on the extensive literature on pyrazole derivatives, we can predict several key areas of bioactivity for (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol.
Anti-inflammatory Activity
Predicted Mechanism of Action: COX-2 Inhibition
It is highly probable that the title compound could act as a COX-2 inhibitor. The diarylheterocycle structure is a classic pharmacophore for selective COX-2 inhibition, as seen in Celecoxib. The tolyl group at the C3 position could occupy the hydrophobic side pocket of the COX-2 active site, a key interaction for selectivity.
Caption: Predicted inhibition of the COX-2 inflammatory pathway.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated potent anticancer activity against various cancer cell lines[11][12][13][14]. They can interfere with multiple cancer-related pathways.
Potential Anticancer Targets:
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Kinase Inhibition: Many pyrazoles act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR-2, and CDKs[12][15]. The structure of the title compound is amenable to binding within the ATP-binding pocket of various kinases.
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Tubulin Polymerization Inhibition: Some pyrazole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis[12][14].
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Induction of Apoptosis: By targeting various cellular pathways, pyrazole compounds can trigger programmed cell death in cancer cells.
Table 1: Examples of IC₅₀ Values for Bioactive Pyrazole Derivatives Against Cancer Cell Lines
| Pyrazole Derivative Class | Target Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
| Pyrazole Carbaldehyde | MCF7 (Breast) | 0.25 | [12] |
| Polysubstituted Pyrazole | HepG2 (Liver) | 2.0 | [12] |
| Indole-linked Pyrazole | CDK2 (Enzyme) | 0.074 | [12] |
| Pyrazole Derivative '5b' | K562 (Leukemia) | 0.021 | [14] |
This table presents data for structurally related pyrazole compounds to indicate the potential potency range.
Key Experimental Protocols
To validate the predicted bioactivities, a series of in vitro and in vivo experiments are necessary. Below are detailed protocols for initial screening.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay is crucial for determining the compound's anti-inflammatory potential and its selectivity for COX-2 over COX-1, which is predictive of a better gastrointestinal safety profile.
Objective: To determine the IC₅₀ values of the test compound for COX-1 and COX-2 enzymes.
Materials:
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Human recombinant COX-1 and COX-2 enzymes
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Arachidonic acid (substrate)
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Test compound dissolved in DMSO
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Celecoxib (positive control for COX-2), Ibuprofen (non-selective control)
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EIA buffer, reaction plates (96-well)
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Prostaglandin screening EIA kit
Methodology:
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Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the working concentration in the provided buffer.
-
Compound Preparation: Prepare a serial dilution of the test compound and control drugs in DMSO, then dilute further in the reaction buffer.
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Reaction Incubation: To each well of a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, 10 µL of the enzyme, and 10 µL of the test compound/control at various concentrations.
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Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding 10 µL of arachidonic acid solution.
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Reaction Termination: Incubate for 2 minutes at 37°C. Stop the reaction by adding 10 µL of a saturated stannous chloride solution in 1 M HCl.
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Quantification: Measure the concentration of Prostaglandin E₂ (PGE₂) produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Objective: To evaluate the cytotoxic effect of the test compound on a panel of human cancer cell lines (e.g., MCF-7, HepG2, A549).
Materials:
-
Selected cancer cell lines and appropriate culture medium (e.g., DMEM with 10% FBS)
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Test compound dissolved in DMSO
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Doxorubicin or Cisplatin (positive control)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
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96-well cell culture plates
Methodology:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.
Conclusion and Future Directions
(1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol stands as a promising, yet uncharacterized, molecule within the pharmacologically rich family of pyrazole derivatives. Its structural similarity to known bioactive compounds strongly suggests potential as an anti-inflammatory and/or anticancer agent. The immediate path forward involves the synthesis and in vitro screening of this compound using the protocols outlined in this guide. Positive results would warrant further investigation, including advanced in vitro mechanistic studies (e.g., kinase profiling, cell cycle analysis), in vivo efficacy studies in animal models of inflammation or cancer, and comprehensive ADME/Tox profiling to assess its drug-like properties. The development of a focused library of analogs will also be critical for establishing a robust structure-activity relationship and optimizing lead compounds for future preclinical development.
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